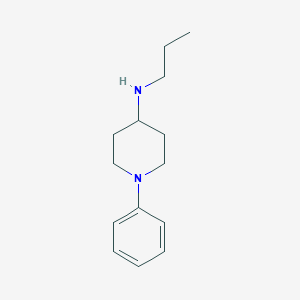

1-phenyl-N-propylpiperidin-4-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology

Piperidine-containing compounds are fundamental building blocks in the design of drugs. mdpi.com The piperidine scaffold is a common core in a vast number of pharmaceuticals, playing a crucial role in the pharmaceutical industry. mdpi.com Its structural properties allow for three-dimensional diversity, which is essential for specific interactions with biological targets. The introduction of piperidine moieties into molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. nih.gov

Overview of "1-phenyl-N-propylpiperidin-4-amine" as a Research Subject

The chemical entity this compound is a specific derivative within the broad class of 4-aminopiperidines. Its structure consists of a piperidine ring substituted at the nitrogen atom (position 1) with a phenyl group and at position 4 with a propylamino group. While this compound is available as a research chemical, specific academic studies detailing its synthesis, properties, and biological activity are not widely available in peer-reviewed literature. bldpharm.combldpharm.com

The scientific interest in this compound stems from the well-documented activities of the larger family of 4-aminopiperidine (B84694) derivatives. unifi.itmdpi.comnih.govacs.org This structural class is a key pharmacophore in the development of various biologically active agents. Research on analogous compounds provides a framework for understanding the potential applications of this compound. For instance, various N-substituted 4-aminopiperidines have been synthesized and evaluated for a range of pharmacological activities.

The synthesis of compounds like this compound typically falls under established synthetic organic chemistry methodologies. A common and efficient method for creating such 4-aminopiperidines is through reductive amination. mdpi.comgoogle.com This process generally involves reacting an N-substituted 4-piperidone (B1582916) with a primary amine in the presence of a reducing agent. google.comresearchgate.net For this compound, a likely synthetic route would involve the reductive amination of 1-phenyl-4-piperidone with propylamine, using a reagent such as sodium triacetoxyborohydride (B8407120). mdpi.comgoogle.com The accessibility of this synthetic pathway makes it a viable candidate for further laboratory investigation.

The table below summarizes research findings on related 4-aminopiperidine derivatives, illustrating the types of biological activities that are often explored within this class of compounds.

| Compound Class/Derivative | Research Focus | Illustrative Findings |

| 4-Aminopiperidine Derivatives | Cognition Enhancement | Certain derivatives showed potent cognition-enhancing activity in preclinical models, suggesting potential for treating cognitive deficits. unifi.it |

| 4-Aminopiperidine Derivatives | N-Type Calcium Channel Blockers | Synthesized compounds were evaluated for their ability to block N-type calcium channels, showing potent action on pain and neuropathic pain in animal models. nih.gov |

| 4-Aminopiperidines | Antifungal Agents | A library of 4-aminopiperidines was synthesized and showed interesting growth-inhibiting activity against the model strain Yarrowia lipolytica. mdpi.com |

| 1-(N-substituted piperidin-4-yl)benzimidazolones | M1 mAChR Agonists | Novel derivatives were identified as potent, selective, and orally active agonists of the M1 muscarinic acetylcholine (B1216132) receptor, with potential applications in treating schizophrenia. nih.gov |

| 1-Benzyl-N-propylpiperidin-4-amine | General Research Building Block | Investigated for potential therapeutic effects in neurological disorders and used as a building block in the synthesis of more complex molecules. |

Historical Context of Related Piperidine Derivatives in Academic Investigations

The study of piperidine and its derivatives has a rich history that is deeply intertwined with the development of organic chemistry and pharmacology. mdpi.com The piperidine nucleus is ubiquitous in nature, most famously in alkaloids like piperine, the compound responsible for the pungency of black pepper, which was discovered more than two centuries ago. mdpi.com

The synthetic exploration of piperidine derivatives has been a continuous focus for chemists for well over a century. Early work laid the foundation for the synthesis of a vast array of substituted piperidines. mdpi.com The recognition of the piperidine scaffold's therapeutic potential led to its incorporation into a multitude of drug molecules throughout the 20th century. This has established the piperidine ring as one of the most important heterocyclic systems in drug discovery. mdpi.com The ongoing research, evidenced by thousands of publications in recent years, highlights the enduring importance of this scaffold in the quest for new and improved medicines. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-propylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-10-15-13-8-11-16(12-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITIGRBRRFMRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl N Propylpiperidin 4 Amine and Analogues

Strategic Approaches to the Synthesis of Piperidin-4-amine Scaffolds

The piperidin-4-amine core is a versatile building block found in numerous biologically active compounds. nih.govthieme-connect.de Its synthesis can be achieved through several strategic approaches, often starting from readily available materials like isonipecotate or N-substituted 4-piperidone (B1582916) derivatives. nih.govmdpi.com

One common strategy involves the use of the Curtius rearrangement as a key step. nih.govthieme-connect.de This reaction allows for the conversion of a carboxylic acid, such as one derived from isonipecotate, into an amine. By first alkylating the 4-position of the piperidine (B6355638) ring of isonipecotate, a variety of substituents can be introduced before the rearrangement, leading to diverse 4-substituted-4-aminopiperidine derivatives. nih.gov

Another widely employed method is reductive amination . mdpi.comsmolecule.com This one-pot reaction typically involves the condensation of an N-substituted 4-piperidone with an amine, followed by reduction of the resulting imine or enamine intermediate. Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation. mdpi.comsmolecule.com

The addition of organometallic reagents, such as Grignard reagents , to imines derived from N-Boc-piperidin-4-one presents another viable route. thieme-connect.de This approach allows for the introduction of various carbon-based substituents at the 4-position. The initial imine can be a transient species, trapped in situ, or a stable α-(N-sulfinyl)aminonitrile that undergoes displacement of the nitrile with the Grignard reagent. thieme-connect.de

Furthermore, methods starting from 4-piperidinecarboxamide have been developed, utilizing a Hofmann rearrangement after N-protection with a Boc group to yield 1-Boc-4-aminopiperidine. google.com This intermediate can then be further functionalized.

The table below summarizes some of the key starting materials and synthetic strategies for constructing the piperidin-4-amine scaffold.

| Starting Material | Key Reaction/Strategy | Resulting Scaffold |

| Isonipecotate | Alkylation followed by Curtius Rearrangement | 4-Substituted-4-aminopiperidines |

| N-Substituted 4-piperidone | Reductive Amination | 4-Aminopiperidines |

| N-Boc-piperidin-4-one | Addition of Grignard Reagents to Sulfinyl Imines | 4-Substituted-4-aminopiperidines |

| 4-Piperidinecarboxamide | N-Boc protection followed by Hofmann Rearrangement | 1-Boc-4-aminopiperidine |

Key Reaction Pathways for N-Alkylation and Arylation of Piperidin-4-amines

Once the piperidin-4-amine scaffold is in hand, the next crucial steps involve the introduction of the propyl group at the 4-amino position and the phenyl group at the 1-position of the piperidine ring.

N-Alkylation of the 4-amino group is typically achieved through reductive amination with propanal or by direct alkylation with a propyl halide. Reductive amination offers a controlled, one-pot procedure. Direct alkylation can be performed using an alkyl halide (e.g., propyl bromide or iodide) in the presence of a base like potassium carbonate in a suitable solvent such as DMF. researchgate.net Care must be taken to avoid over-alkylation to the quaternary ammonium (B1175870) salt. researchgate.net

N-Arylation of the piperidine nitrogen is a well-established transformation, with several metal-catalyzed cross-coupling reactions being the methods of choice. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent examples. tandfonline.com These reactions involve the coupling of the piperidine nitrogen with an aryl halide (e.g., iodobenzene, bromobenzene, or chlorobenzene) in the presence of a transition metal catalyst, typically palladium or copper, along with a suitable ligand and base. tandfonline.comacs.org Recent advancements have focused on developing more efficient and milder catalytic systems, including the use of cobalt catalysts for the arylation of iodo-substituted cyclic amines with Grignard reagents. nih.gov

The following table outlines common reaction pathways for the N-alkylation and N-arylation of piperidin-4-amines.

| Transformation | Reagents and Conditions |

| N-Propylation (Reductive Amination) | Propanal, Sodium triacetoxyborohydride |

| N-Propylation (Direct Alkylation) | Propyl bromide/iodide, K2CO3, DMF |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base |

| N-Arylation (Ullmann Condensation) | Aryl halide, Copper catalyst, Ligand, Base |

| N-Arylation (Cobalt-catalyzed) | Iodo-substituted piperidine, Aryl Grignard reagent, Cobalt catalyst |

Development of Diverse Synthetic Libraries Incorporating the "1-phenyl-N-propylpiperidin-4-amine" Motif

The development of synthetic libraries containing the this compound motif is crucial for structure-activity relationship (SAR) studies in drug discovery. These libraries are created by systematically varying the substituents on the phenyl ring, the piperidine ring, or by replacing the propyl group with other alkyl or functionalized chains.

A modular, multi-component reaction approach is often employed for the rapid generation of diverse analogues. For instance, a Ugi four-component reaction can be utilized to assemble a diverse set of building blocks onto a piperidine-based manifold. beilstein-journals.org This strategy allows for the introduction of multiple points of diversity in a single synthetic step, leading to a structurally rich library of compounds.

Another approach involves the parallel synthesis of a library of 4-aminopiperidines starting from N-substituted 4-piperidone derivatives through reductive amination with a variety of amines. mdpi.com The resulting library of 4-aminopiperidines can then be subjected to N-arylation to introduce further diversity.

The synthesis of libraries of aryl-substituted 4-benzyl-4-aminopiperidines has been achieved through the addition of benzyl (B1604629) Grignard reagents to sulfinyl imines, showcasing a method that reduces the number of synthetic steps compared to the traditional Curtius rearrangement approach. thieme-connect.de

Stereochemical Considerations in the Synthesis of Substituted Piperidines

The synthesis of substituted piperidines, including analogues of this compound, often involves the creation of one or more stereocenters. The control of stereochemistry is paramount as different stereoisomers can exhibit vastly different biological activities.

Several strategies have been developed to achieve stereoselective synthesis of substituted piperidines. These include:

Chiral auxiliary-mediated synthesis: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a reaction, and is then removed in a subsequent step. acs.org For example, a dienetricarbonyliron complex has been used as a powerful chiral auxiliary in a double reductive amination cascade to produce single diastereoisomeric piperidine products. rsc.org

Asymmetric catalysis: The use of chiral catalysts can enantioselectively produce a desired stereoisomer. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been used to access chiral piperidines.

Diastereoselective reactions: When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing center, leading to the preferential formation of one diastereomer over others. This is a common consideration in the functionalization of pre-existing chiral piperidine scaffolds. researchgate.net

Ring-closing metathesis: This powerful reaction can be used to form the piperidine ring from an acyclic precursor, and the stereochemistry of the substituents on the acyclic chain can influence the stereochemistry of the final cyclic product.

[4+2] Cycloadditions (Diels-Alder reaction): This reaction is inherently stereospecific and can be used to create polysubstituted piperidines with controlled stereochemistry. acs.org

The choice of synthetic strategy will depend on the desired stereochemical outcome and the specific substituents on the piperidine ring. For example, the Prins cyclization of certain aldehydes can lead to either cis or trans-disubstituted piperidines depending on the reaction conditions (kinetic vs. thermodynamic control). rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Fundamental Principles of Structure-Activity Relationship (SAR) in Piperidine (B6355638) Chemistry

The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and bioactive molecules. kcl.ac.uk Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile building block in drug design. The fundamental principles of SAR in piperidine chemistry revolve around several key structural features:

The Piperidine Ring Conformation: The chair conformation is the most stable arrangement for the piperidine ring. Substituents can occupy either axial or equatorial positions, and this orientation can significantly impact biological activity by influencing how the molecule fits into a binding pocket.

The Basic Nitrogen: The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions or hydrogen bonds with acidic residues in the target protein, such as the catalytic aspartic acid residues in some enzymes. acs.orgnih.gov

Substitution Pattern: The position, nature, and stereochemistry of substituents on the piperidine ring are paramount in determining the molecule's pharmacological profile. kcl.ac.uk As will be discussed, modifications at the 1- and 4-positions of the piperidine core of 1-phenyl-N-propylpiperidin-4-amine are particularly important for modulating its activity.

Positional and Substituent Effects on Ligand-Target Interactions within "this compound" Derivatives

Systematic modifications of the this compound scaffold have revealed critical insights into how positional and substituent changes affect ligand-target interactions.

The N-phenyl group at the 1-position plays a significant role in binding. The aromatic ring can engage in hydrophobic interactions and π-π stacking with aromatic residues in the binding pocket of a target protein. nih.gov The nature and position of substituents on this phenyl ring can fine-tune these interactions. For instance, electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, influencing its binding affinity.

The 4-amino group on the piperidine ring is a critical interaction point. The primary amine can act as a hydrogen bond donor and acceptor, forming crucial connections with the target protein. Modifications to this group, such as acylation or alkylation, can drastically alter the binding mode and affinity.

| Modification Site | Substituent/Modification | Observed Effect on Activity/Properties | Reference |

| N-phenyl group | Introduction of substituents (e.g., chloro, methoxy) | Can modulate binding affinity and selectivity. Para-substituted derivatives often show high selectivity for D4 receptors over D2 and D3 receptors. | nih.gov |

| N-propyl linker | Variation in chain length | A propyl chain is often found to be the optimal length for maintaining high affinity at certain dopamine (B1211576) receptors. | nih.gov |

| 4-Amino group | Acetylation or replacement with other functional groups | Can significantly alter binding affinity and selectivity by changing hydrogen bonding capabilities. | acs.org |

| Piperidine Ring | Introduction of hydroxyl groups | Can improve pharmacokinetic profiles, including oral bioavailability and metabolic stability. | nih.gov |

Exploration of Bioisosteric Replacements and Scaffold Modifications in "this compound" Derivatives

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.net In the context of this compound derivatives, several bioisosteric replacements and scaffold modifications have been explored.

The phenyl ring at the N-1 position can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. For example, replacing the phenyl ring with a pyridyl or pyrimidinyl ring has been shown in some series to alter selectivity profiles for different receptor subtypes. nih.gov

The piperidine core itself can be a subject of scaffold hopping, where it is replaced by other cyclic amines or different heterocyclic systems. This approach aims to discover novel chemical scaffolds with improved properties while retaining the key pharmacophoric elements. For instance, replacing the piperidine with a piperazine (B1678402) ring can introduce an additional site for substitution and alter the basicity and conformational properties of the molecule. blumberginstitute.org

| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale/Observed Outcome | Reference |

| Phenyl group | Pyridyl, Pyrimidinyl, Thienyl | To explore different electronic and steric interactions and potentially improve selectivity and physicochemical properties. | nih.govnih.gov |

| Piperidine ring | Piperazine, Pyrrolidine (B122466) | To alter the core structure, basicity, and substituent vectors, potentially leading to novel intellectual property and improved drug-like properties. | blumberginstitute.org |

| Amine functionality | Amide, Urea | To change the hydrogen bonding pattern and polarity, which can affect binding affinity and cell permeability. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for "this compound" Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR studies can provide valuable predictive models to guide the design of new, more potent compounds.

These models are built by calculating a variety of molecular descriptors for each compound in a training set, which can include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

By using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model can be developed that correlates these descriptors with the observed biological activity. psu.edunih.gov For example, a study on 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides, which share a similar piperidine core, successfully developed a linear QSAR model to predict their CCR5 binding affinity. psu.edu Such models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources in the drug discovery process.

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.net A statistically robust and validated QSAR model can be a powerful tool for prioritizing synthetic targets and for gaining a deeper understanding of the structural requirements for biological activity.

| QSAR Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Can be correlated with the molecule's ability to donate electrons in a charge-transfer interaction with the target. | researchgate.net |

| Steric | Molecular Volume | Influences how well the molecule fits into the binding site; steric clashes can decrease activity. | psu.edu |

| Hydrophobic | LogP (Partition Coefficient) | Affects the compound's ability to cross cell membranes and reach its target, as well as its binding to hydrophobic pockets. | psu.edu |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule, which can influence its overall shape and interaction with the receptor. | psu.edu |

Molecular Interactions and Biological Target Engagement Studies

In Vitro Receptor Binding Affinity Profiling of "1-phenyl-N-propylpiperidin-4-amine" Derivatives

The affinity of a ligand for its receptor is a primary determinant of its potency. In vitro binding assays are fundamental in characterizing this interaction. Derivatives of the this compound scaffold have been evaluated against a range of neuroreceptors, revealing diverse and often potent binding profiles.

Research into a series of piperidine-based ligands has demonstrated significant affinity for both histamine (B1213489) H3 (hH3R) and sigma (σ1 and σ2) receptors. nih.govacs.org Generally, most compounds in these series exhibit high affinity for hH3R, with Ki values often below 100 nM. nih.govacs.org The nature of the piperidine (B6355638) substitution is critical; for instance, an unsubstituted piperidine ring tends to confer higher affinity at hH3R compared to its 4-pyridyl analogues. acs.org Conversely, for sigma receptors, 4-pyridylpiperidine derivatives were found to be more potent than those with unsubstituted piperidines. nih.govacs.org The length of the alkyl linker chain connecting the core structures also influences binding, particularly at the H3R, where extending the linker can decrease affinity. nih.govacs.org

Table 1: In Vitro Binding Affinities (Ki, nM) of Select Piperidine Derivatives at Histamine H3 and Sigma Receptors

| Compound | Substitution | hH3R (Ki, nM) | σ1R (Ki, nM) | σ2R (Ki, nM) | Source(s) |

| 5 | Unsubstituted Piperidine | 6.2 | 28 | 47 | nih.govacs.org |

| 7 | Unsubstituted Piperidine | 5.2 | 4.8 | 116 | nih.govacs.org |

| 12 | 4-pyridylpiperidine | 7.7 | 4.5 | 10 | nih.govacs.org |

| 14 | 4-pyridylpiperidine | 69 | 3.3 | 29 | nih.govacs.org |

In other studies, derivatives have been designed and tested for their affinity towards dopamine (B1211576) D2-like receptor subtypes (D2R, D3R, D4R). nih.gov A structure-activity relationship (SAR) study led to the discovery of ligands with high affinity and selectivity for the D4 receptor. nih.gov Modifications to various parts of the molecule, including the terminal aromatic ring and the linker, significantly impacted binding affinities. nih.gov For example, starting from a lead compound, bioisosteric replacement of a tetrahydroquinolinone nucleus generally led to a slight decrease in D4R affinity, with certain exceptions like N-indole and N-tetrahydroquinoline derivatives which maintained high affinity. nih.gov

Table 2: Affinity Constants (pKi) of Select Derivatives for Human Cloned Dopamine Receptors

| Compound | D4R (pKi) | D3R (pKi) | D2R (pKi) | Source(s) |

| 6 | 8.54 | 5.88 | 5.96 | nih.gov |

| 7 (N-indole) | 8.49 | 5.92 | <5.5 | nih.gov |

| 8 (N-benzimidazole) | 7.95 | 5.10 | <5.0 | nih.gov |

| 12 (N-tetrahydroquinoline) | 8.61 | 6.01 | 5.81 | nih.gov |

| 24 (4-chloro derivative) | 9.12 | 5.55 | 5.20 | nih.gov |

Furthermore, derivatives of the related compound MDL 100907 have been synthesized and evaluated for their potential as imaging agents, showing Ki values in the nanomolar range for the 5-HT2A receptor. uni-mainz.de

Mechanistic Investigations of Ligand-Receptor Interactions (e.g., Agonism, Antagonism, Allosteric Modulation) in Preclinical Models

Beyond simple binding, it is crucial to understand the functional consequences of a ligand engaging its target. Mechanistic studies aim to classify compounds as agonists (which activate a receptor), antagonists (which block a receptor), or allosteric modulators (which bind to a secondary site to modify receptor function).

In the context of D4 receptor ligands, functional assays have revealed complex pharmacological profiles. nih.gov One lead compound was characterized as having a biased profile, acting as a partial agonist for D4R-Gi protein activation while simultaneously behaving as an antagonist for β-arrestin recruitment. nih.gov Another derivative emerged as a biased ligand that partially activates D4R Gi-/Go-protein pathways while blocking β-arrestin recruitment. nih.gov Such biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, is an area of intense research.

For ligands targeting the histamine H3 receptor, functional activity has been assessed using cellular assays that measure cyclic adenosine (B11128) monophosphate (cAMP) levels. acs.org In these assays, several piperidine derivatives were identified as antagonists or inverse agonists at the H3R. acs.org

Preclinical studies with the sigma receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a structurally related compound, have provided detailed mechanistic insights in a piglet model of hypoxia-ischemia. nih.govnih.gov Treatment with PPBP was found to decrease the ischemia-induced recruitment of neuronal nitric oxide synthase (nNOS) to the cell membrane fraction of brain tissue extracts. nih.govnih.gov Further investigation showed that this effect was associated with a change in the coupling of nNOS to the postsynaptic density-95 (PSD-95) protein, a key scaffolding protein, without altering the interaction between PSD-95 and the NMDA receptor. nih.govnih.gov This demonstrates a specific modulation of protein-protein interaction complexes as a downstream consequence of receptor engagement.

Characterization of Target Selectivity and Polypharmacology in Relevant Biological Systems

Target selectivity refers to a compound's ability to bind preferentially to one specific receptor over others, which can be crucial for minimizing off-target effects. Conversely, polypharmacology describes the ability of a single compound to interact with multiple targets, which can sometimes lead to enhanced therapeutic efficacy through synergistic effects.

Derivatives of this compound have demonstrated both high selectivity and designed polypharmacology. For instance, research has explicitly focused on developing dual-acting ligands for the histamine H3 and sigma-1 receptors. nih.govacs.org This work has yielded compounds like KSK68, which shows high affinity for both H3R and σ1R, contrasting with its piperazine (B1678402) analogue KSK67, which is highly selective for H3R. nih.govacs.org The selectivity between sigma receptor subtypes is also a key consideration; the aniline (B41778) derivative 7 showed the highest σ2/σ1 selectivity ratio (24.2) in one series. nih.gov This illustrates a deliberate polypharmacological approach, building on observations that some clinically evaluated H3R antagonists also possess affinity for sigma-1 receptors. nih.gov

In the pursuit of highly selective agents, studies on dopamine receptor ligands have been particularly successful. nih.gov By systematically modifying the chemical structure, researchers developed compounds with remarkable selectivity for the D4 receptor over the closely related D2 and D3 subtypes. Compound 24 , a 4-chloro derivative, exhibited outstanding selectivity with a D2/D4 ratio of 8318 and a D3/D4 ratio of 3715. nih.gov Similarly, the N-benzimidazole derivative 8 showed D2/D4 and D3/D4 selectivity ratios of 977 and 719, respectively. nih.gov

High selectivity has also been achieved for other targets. Novel piperidine derivatives developed as potential 5-HT2A imaging agents were found to have insignificant binding to other 5-HT receptor subtypes, demonstrating a favorable selectivity profile for their intended target. uni-mainz.de

Studies on Functional Activity in Cellular or Subcellular Assays

Functional assays in cellular or subcellular systems are essential to confirm that receptor binding and modulation translate into a measurable biological effect. These assays bridge the gap between initial binding studies and in vivo pharmacology.

For H3R ligands, a common cellular assay measures the inhibition of forskolin-induced cAMP accumulation. acs.org Several piperidine derivatives have been confirmed to function as potent H3R antagonists or inverse agonists in this assay, demonstrating their ability to modulate intracellular signaling pathways. acs.org

In the context of neuroprotection, subcellular fractionation combined with functional assays has provided key insights. nih.govnih.gov Following hypoxic-ischemic injury in a preclinical model, treatment with the sigma receptor agonist PPBP not only reduced the association of nNOS with the membrane fraction but also functionally suppressed NOS activity within that fraction. nih.govnih.gov This led to a reduction in nitrative and oxidative damage to proteins and nucleic acids, demonstrating a tangible neuroprotective effect at a subcellular and molecular level. nih.govnih.gov

For related piperidine derivatives investigated for potential anticancer applications, functional activity is often assessed through a battery of cellular assays. researchgate.net These can include antiproliferative and cytotoxicity assays, such as the MTT assay, to measure cell viability. researchgate.net Further mechanistic insights can be gained from cell cycle analysis and assays for DNA fragmentation, which can indicate the induction of apoptosis (programmed cell death). researchgate.net The acetylcholinesterase inhibiting potency of some donepezil (B133215) analogues based on a piperidine scaffold has also been evaluated, which constitutes a direct functional enzyme assay. kcl.ac.uk

Computational Chemistry and Molecular Design

Molecular Docking and Ligand-Protein Interaction Analysis of "1-phenyl-N-propylpiperidin-4-amine" Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for predicting the binding mode of piperidine (B6355638) derivatives within the active site of a target protein. The analysis of these predicted poses helps to elucidate the key molecular interactions responsible for the ligand's biological activity.

Research on various piperidine-based ligands has shown that their interactions with protein targets are often multifaceted. For instance, studies on piperidine and piperazine (B1678402) derivatives targeting sigma receptors have identified critical interactions. nih.govnih.gov The protonated nitrogen atom within the piperidine ring frequently forms salt bridges with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in the receptor's binding pocket. nih.gov Specifically, interactions with residues such as Glu172 and Asp126 have been noted as crucial for binding. nih.gov Furthermore, π-cation interactions between the charged nitrogen and aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) can significantly contribute to binding affinity. nih.gov The phenyl group of the ligand can also engage in hydrophobic and π-stacking interactions with aromatic residues in the protein. nih.gov

A typical workflow for analyzing these interactions involves preparing the protein and ligand structures, performing the docking using software like AutoDock Vina, and then visualizing and analyzing the resulting poses to identify key interactions. frontiersin.orgmdpi.comnih.gov

Table 1: Potential Ligand-Protein Interactions for Piperidine Derivatives

| Interaction Type | Ligand Feature | Potential Protein Residue | Significance |

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartate (Asp), Glutamate (Glu) | Strong, charge-based interaction crucial for anchoring the ligand. nih.gov |

| Hydrogen Bond | Amine Group (as donor or acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | Directional interaction that contributes to binding specificity. nih.gov |

| π-Cation | Protonated Piperidine Nitrogen | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Non-covalent interaction stabilizing the complex. nih.gov |

| Hydrophobic | Phenyl Ring, Propyl Chain | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) | Contributes to binding affinity by displacing water molecules. nih.gov |

| π-Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Aromatic-aromatic interaction that enhances binding. nih.gov |

This table is generated based on common interactions observed for piperidine-containing ligands in various protein targets.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com MD simulations are used to study the conformational flexibility of the ligand and the protein, the stability of their interactions, and to calculate binding free energies. nih.gov

For a molecule like this compound, MD simulations can reveal the preferred conformation of the piperidine ring, which typically adopts a chair conformation. acs.org The simulations can also show how the propyl and phenyl substituents orient themselves within the binding pocket to maximize favorable interactions. By tracking metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the complex. nih.gov An MD study on ERRα inverse agonists, for example, revealed that the binding of ligands caused conformational changes in specific helices of the protein, which was linked to their biological activity. nih.gov

These simulations are computationally intensive and involve several steps, including system setup, equilibration, and a production run, often spanning from nanoseconds to microseconds of simulated time. mdpi.comulisboa.pt The data generated can provide a deeper understanding of the binding mechanism that is not apparent from static docking poses alone. rsc.org

Table 2: Typical Parameters and Outputs of an MD Simulation Study

| Parameter/Output | Description | Example/Common Practice |

| Force Field | A set of parameters used to describe the potential energy of the system. | CHARMM, AMBER, OPLS, GROMOS mdpi.com |

| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC/E mdpi.com |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs or longer nih.gov |

| RMSD Analysis | Root Mean Square Deviation; measures the average deviation of atomic positions from a reference structure, indicating stability. | A stable RMSD plot over time suggests the system has reached equilibrium. nih.gov |

| RMSF Analysis | Root Mean Square Fluctuation; measures the fluctuation of individual residues, indicating flexibility. | High RMSF values can indicate flexible loops or regions that move upon ligand binding. |

| Binding Free Energy | Calculation of the energy of binding (e.g., using MM/PBSA or MM/GBSA). | Used to rank different ligands or binding poses. frontiersin.org |

De Novo Design and Scaffold Hopping Strategies for Novel Piperidine-Based Ligands

De novo design and scaffold hopping are advanced computational strategies for creating novel molecules. De novo design involves building new molecules from smaller fragments, guided by the properties of the target binding site. rsc.orgplos.org Scaffold hopping aims to replace the central core of a known active molecule—in this case, the piperidine ring—with a different chemical scaffold while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itnih.gov

The goal of scaffold hopping is to discover new chemotypes with potentially improved properties, such as enhanced potency, better selectivity, more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. uniroma1.itmdpi.com For piperidine-based ligands, a scaffold hop might involve replacing the piperidine ring with other cyclic structures (like pyrrolidine (B122466) or morpholine) or even acyclic linkers, as long as the essential spatial arrangement of the phenyl, propyl, and amine groups is maintained. nih.gov This strategy has been successfully applied in many drug discovery projects to move from an initial hit to a lead compound with more desirable characteristics. nih.govdundee.ac.uk

Table 4: Potential Scaffold Hopping Strategies for the Piperidine Core

| Original Scaffold | Proposed New Scaffold | Rationale |

| Piperidine | Pyrrolidine | Explore a different, smaller ring system; may alter conformational rigidity and binding interactions. |

| Piperidine | Morpholine | Introduce a heteroatom (oxygen) to potentially improve solubility and metabolic stability. dundee.ac.uk |

| Piperidine | Piperazine | Introduce a second nitrogen atom to explore new interactions or modify pKa. nih.govchemrxiv.org |

| Piperidine | Cyclohexylamine | Remove a ring heteroatom to assess its importance for activity and alter basicity. |

| Piperidine | Acyclic Diamine Linker | Increase conformational flexibility, which could allow access to different binding modes. |

Advanced Analog Development and Optimization Principles

Strategies for Lead Compound Optimization Based on the "1-phenyl-N-propylpiperidin-4-amine" Scaffold

Lead optimization strategies for compounds derived from the this compound scaffold focus on systematic structural modifications to improve their therapeutic potential. Structure-activity relationship (SAR) studies are crucial in guiding these optimizations, revealing how different functional groups and structural arrangements influence biological activity. researchgate.net

Key areas of modification include:

The N-Alkyl Group: The N-propyl group is a common starting point for modification. Varying the length and branching of the alkyl chain can significantly impact receptor binding and metabolic stability. For instance, in the development of antagonists for the P2Y₁₄ receptor, modifications to the piperidine (B6355638) nitrogen, including alkylation and acylation, were explored to enhance affinity. nih.gov

The Piperidine Ring: The piperidine ring itself can be a target for optimization. Introducing substituents or altering its conformation can fine-tune the compound's interaction with its biological target. researchgate.net In some cases, replacing the piperidine with other cyclic amines has been investigated to explore new chemical space and improve properties. rsc.org

The Phenyl Group: The phenyl ring offers numerous opportunities for substitution. The addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity and pharmacokinetic profile. For example, in a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives, mono-substitution on the phenyl ring with groups like nitro and fluoro led to potent antiproliferative activity against human leukemia cells. researchgate.net

The Amine Linker: The nature of the amine at the 4-position of the piperidine ring is another critical element for optimization. It can be acylated or form part of a more complex linkage to other chemical moieties. Studies on 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides as CCR5 antagonists have shown that modifications at this position can significantly influence binding affinity. psu.edu

A summary of SAR findings for various derivatives based on related piperidine scaffolds is presented in the table below.

| Scaffold/Derivative Class | Target | Key SAR Findings | Reference |

| (Substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanones | K562 and Reh leukemia cells | Mono-substitution (nitro, fluoro) on the phenyl ring of the aryl carboxamide moiety enhanced antiproliferative activity. | researchgate.net |

| 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides | CCR5 Receptor | The nature of the substituents on the phenylacetamide portion and the diphenylpropyl group are critical for binding affinity. | psu.edu |

| 4-Hydroxypiperidines | Histamine (B1213489) H₃ Receptor | Benzofuranyl and benzyl (B1604629) derivatives at the 4-position of the piperidine ring showed high antagonist potency. | nih.gov |

| Naphtho[1,2-b]furan-2-carboxamides with piperidinylphenylacetamide groups | MCH-R1 | A 5-(4-pyridinyl) substitution on the naphthofuran skeleton led to a highly potent MCH-R1 antagonist. | jst.go.jp |

Design of Conformationally Restricted Analogues for Enhanced Specificity

A key strategy to improve the specificity and potency of a lead compound is to reduce its conformational flexibility. By "locking" the molecule into a more rigid structure that mimics its bioactive conformation, binding to the intended target can be enhanced while interactions with off-target molecules are minimized. nih.gov

Several approaches have been successfully applied to create conformationally restricted analogues of piperidine-containing compounds:

Ring Annulation: Building additional rings onto the existing piperidine scaffold is a common technique. For example, the development of bicyclic γ-amino acids, which are conformationally restricted analogues of GABA, has been achieved using a bicyclo[2.1.0]pentane (housane) structure. researchgate.net This rigidity helps to define the spatial orientation of key functional groups.

Introduction of Rigid Linkers: Replacing flexible alkyl chains with more rigid linkers can also restrict conformational freedom. For instance, incorporating the piperidine nitrogen into a larger, more rigid cyclic system can improve selectivity.

Stereochemical Control: The introduction of chiral centers can lead to diastereomers with distinct three-dimensional arrangements. Separating and testing these individual isomers can identify the most active and selective conformation. beilstein-journals.org

The overarching goal of these strategies is to develop a three-dimensional pharmacophore model. This model defines the essential spatial arrangement of functional groups required for optimal biological activity and can guide the design of new, more potent, and selective analogues. nih.gov

| Compound Class/Strategy | Biological Target/Application | Key Structural Feature | Outcome | Reference |

| Indole-based antivirals | Neurotropic alphavirus | Bridging of non-adjacent atoms, freezing of ring conformations | Sharply defined SAR, enabling the definition of a 3D pharmacophore | nih.gov |

| Cyclopropylhistamine analogues | Histamine H₃/H₄ receptors | Restriction of the aminoethyl chain flexibility | High H₃-selectivity and nanomolar binding affinities | beilstein-journals.org |

| Bicyclic γ-amino acids | GABA analogues | Bicyclo[2.1.0]pentane (housane) scaffold | Diastereoselective synthesis of rigid GABA analogues | researchgate.net |

Development of Chemical Probes for Biological System Interrogation

The this compound scaffold and its derivatives are also valuable for the development of chemical probes. These specialized molecules are designed to study and visualize biological processes and targets in their native environments. nih.govnih.gov A good chemical probe should be potent, selective, and possess a feature that allows for its detection or interaction with a specific system. researchgate.net

Key strategies for developing chemical probes from this scaffold include:

Radiolabeling: The introduction of a radioisotope, such as Technetium-99m (⁹⁹ᵐTc) or a radiohalogen, into the molecule allows for its use in in vivo imaging techniques like SPECT or PET. rsc.orgnih.gov This enables researchers to track the distribution of the compound and its binding to specific targets within a living organism. For example, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) was radiolabeled to study its biodistribution and localization at tumor sites. nih.gov

Fluorescent Tagging: Attaching a fluorescent dye to the scaffold creates a probe that can be visualized using fluorescence microscopy. ulisboa.pt This is particularly useful for studying the cellular localization of the compound and its target. The small size of fluorescent dyes makes them advantageous for creating probes that can readily penetrate cells. ulisboa.pt

Affinity-Based Probes: These probes are designed to covalently bind to their target protein. Often, they incorporate a reactive functional group and a "tag" (like an alkyne or azide) for subsequent detection and identification of the target protein using techniques like click chemistry. researchgate.net

The development of such probes is essential for target validation in drug discovery and for gaining a deeper understanding of the biological roles of the proteins with which these compounds interact. nih.govolemiss.edu

Future Directions and Academic Research Perspectives

Emerging Research Areas for Piperidine-Based Chemical Entities

The piperidine (B6355638) scaffold is a ubiquitous structural motif found in numerous natural products and pharmaceuticals, recognized for its significant role in the pharmaceutical industry. mdpi.comresearchgate.net Its derivatives are present in over twenty classes of drugs. mdpi.comdntb.gov.ua Current research continues to uncover new potential for this versatile heterocyclic framework, pushing into novel and critical therapeutic areas. researchgate.netresearchgate.net

Key emerging areas of investigation include:

Antiviral Agents: Researchers are exploring piperidine derivatives for their potential against various viruses. For instance, certain piperidine-scaffold inhibitors have been developed and optimized to target the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication. frontiersin.org Other studies have focused on the synthesis of new piperidine derivatives to identify novel antiviral drugs. researchgate.net

Oncology: The development of piperidine-based compounds as anticancer agents is a significant and expanding field. Studies have shown that some piperidine derivatives exhibit potent antiproliferative activity against human cancer cell lines, in some cases exceeding the efficacy of established drugs like Fluorouracil. Research has also identified novel piperidine derivatives that induce caspase activation, leading to the inhibition of human colon cancer growth, and others that show cytotoxic effects against leukemia cells. researchgate.net

Neurodegenerative and CNS Disorders: The sigma receptors (S1R and S2R) are implicated in a variety of neurological functions and are considered valuable targets for treating neurodegenerative and neuropsychiatric diseases. rsc.org Medicinal chemists are actively developing piperidine-based ligands with high affinity for these receptors. rsc.org Additionally, 3-substituted 4-(phenyl-N-alkyl)-piperidine compounds are being investigated as modulators of dopamine (B1211576) neurotransmission for potential use in treating CNS disorders. google.com

Anti-infective Agents: Beyond viruses, the piperidine core is being explored for its activity against other pathogens. Direct screening of compound libraries has identified novel piperidinol structures with promising anti-tuberculosis activity. nih.gov

Table 1: Emerging Therapeutic Applications of Piperidine Derivatives

| Therapeutic Area | Specific Target / Disease | Research Finding | Citation |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | Piperidine-scaffold compounds inhibit the essential viral protease PLpro. | frontiersin.org |

| Oncology | Human Cancer Cell Lines (HepG2, A549, etc.) | Showed stronger antitumor activity than the commercial drug Fluorouracil. | |

| Oncology | Leukemia (K-562 cells) | Piperidine and its structural analogs demonstrate cytotoxic effects. | researchgate.net |

| Neuroscience | Neurodegenerative Pathologies | Piperidine-based compounds designed as potent ligands for Sigma-1 (S1R) and Sigma-2 (S2R) receptors. | rsc.org |

| CNS Disorders | Dopaminergic System Modulation | Substituted 4-(phenyl-N-alkyl)-piperidines act as modulators of dopamine neurotransmission. | google.com |

| Anti-infective | Tuberculosis | A piperidinol hit from library screening showed good anti-tuberculosis activity (MIC 1.5 μg/mL). | nih.gov |

Integration of Advanced Technologies in "1-phenyl-N-propylpiperidin-4-amine" Research

Modern drug discovery, including the investigation of specific molecules like this compound, is increasingly reliant on advanced technologies that accelerate research and provide deeper insights into molecular behavior. researchgate.net The synergy between traditional wet-lab chemistry and computational science is becoming a cornerstone of medicinal chemistry. researchgate.netosu.edu

Computational Modeling and Simulation: Computer-Aided Drug Design (CADD) is pivotal in modern research. osu.edu Techniques such as molecular docking and molecular dynamics simulations are used to predict the binding affinity and interaction of ligands like this compound with their biological targets. rsc.orgresearchgate.net These computational studies help to understand the molecular basis of a drug's action and rationally design new, more potent molecules. osu.edu For example, docking studies on a promising piperidine-based S1R ligand were used to decipher its binding mode, providing a starting point for structure-based optimization. rsc.org

High-Throughput Screening (HTS): HTS platforms allow researchers to rapidly test thousands of compounds against a biological target. researchgate.nettemple.edu This technology is essential for identifying initial "hit" compounds from large chemical libraries. The data generated from HTS is managed by sophisticated informatics platforms that support the analysis of structure-activity relationships (SAR). temple.edu

Artificial Intelligence (AI) and Machine Learning: AI-driven drug discovery represents a revolutionary future trend in medicinal chemistry. researchgate.net Machine learning algorithms can analyze vast datasets to identify patterns, predict the properties of new molecules, and optimize synthetic routes. This approach can significantly increase the efficiency of exploring chemical space to discover potent and selective drug candidates. researchgate.net

Advanced Synthesis and Purification: Innovations in chemical synthesis, such as parallel synthesis platforms, enable the rapid creation of focused libraries of compounds for SAR studies. temple.edu The development of novel catalytic systems and reaction methodologies, for instance, allows for more efficient and selective synthesis of substituted piperidines. mdpi.com

Table 2: Advanced Technologies in Piperidine Derivative Research

| Technology | Application in Medicinal Chemistry | Potential Impact on "this compound" Research | Citation |

|---|---|---|---|

| Computational Modeling & Simulation | Predicts binding affinity, analyzes molecular dynamics, and informs rational drug design. | Elucidate binding interactions with specific receptors (e.g., sigma receptors, dopamine transporters) and guide structural modifications to improve potency and selectivity. | rsc.orgosu.edu |

| High-Throughput Screening (HTS) | Rapidly screens large compound libraries to identify initial hits against biological targets. | Identify novel biological targets for this compound or discover analogs with superior activity from diverse chemical libraries. | researchgate.nettemple.edu |

| AI-Driven Drug Discovery | Utilizes machine learning to predict molecular properties, optimize structures, and analyze complex biological data. | Accelerate the optimization of the lead compound by predicting ADME properties and potential off-target effects, reducing time and cost of development. | researchgate.net |

| Informatics Platforms | Manages chemical databases, HTS data, and SAR analysis. | Systematically organize and analyze data from synthesized analogs, facilitating a clearer understanding of structure-activity relationships. | temple.edu |

Collaborative Research Paradigms in Academic Medicinal Chemistry

The complexity and cost of modern drug discovery have made collaboration an essential paradigm. The traditional model of isolated academic labs is increasingly being replaced by integrated, multidisciplinary networks that bring together diverse expertise and resources. temple.edunih.gov

Academia-Industry-Non-Profit Collaborations: Some of the most productive research efforts, particularly for diseases with low economic return like tropical diseases, involve partnerships between academic labs, pharmaceutical companies, and non-profit foundations. nih.gov In these collaborations, each partner contributes unique skills: industry provides product-focused processes and broad expertise, academia offers a tendency to work on high-risk, fundamental research, and non-profits provide strategic guidance and funding. nih.gov

Interdisciplinary University Centers: Many universities have established dedicated drug discovery centers that foster collaborative research. temple.edu These centers bring together experts in medicinal chemistry, biology, pharmacology, and computational modeling under one umbrella, providing integrated expertise and state-of-the-art facilities. osu.edutemple.edu This environment allows for a seamless transition from target identification and lead optimization to preclinical studies.

International Research Networks: To enhance training and promote the exchange of knowledge, international collaborative platforms have been established. The Paul Ehrlich MedChem Euro PhD Network, for example, aims to create interchange programs for students across global universities to improve research standards and foster a new generation of scientists skilled in collaborative drug discovery. pehrlichmedchem.eu This approach recognizes that collaboration is pivotal for more far-sighted, efficient, and consistent research. pehrlichmedchem.eu

Building these collaborations requires an adjustment in mindset from all partners, blending the open-ended research paradigm of academia with the milestone-driven approach of industry. nih.gov Open communication and a clear understanding of the goals and drivers for each partner are crucial for success. nih.gov

Table 3: Collaborative Research Models in Medicinal Chemistry

| Collaborative Model | Key Partners | Primary Contributions & Roles | Citation |

|---|---|---|---|

| Public-Private Partnership (PPP) | Academia, Industry, Non-Profit Organizations | Academia: High-risk, innovative research. Industry: Development expertise, resources. Non-Profit: Funding, strategic direction. | nih.gov |

| Interdisciplinary Research Centers | University Departments (e.g., Medicinal Chemistry, Biology, Pharmacology) | Provide integrated expertise, shared state-of-the-art facilities, and a pipeline for translational research. | temple.edu |

| International Academic Networks | Universities, PhD Programs, Research Institutes | Promote student/researcher exchange, define best practices, and create new knowledge through broad research cooperation. | pehrlichmedchem.eu |

| Computational-Experimental Teams | Computational Chemists, Experimental Biologists/Chemists | Bridge large-scale molecular simulation with wet-lab experiments to rationally design molecules and understand their biological action. | osu.edu |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-N-propylpiperidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of N-phenylpiperidin-4-amine with propyl halides (e.g., propyl bromide or iodide) under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like acetonitrile or ethanol at 60–80°C for 12–24 hours is recommended. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Reaction optimization should focus on controlling stoichiometry, temperature, and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) is critical for structural confirmation. Mass spectrometry (MS) via electrospray ionization (ESI) or electron impact (EI) provides molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95% by area normalization) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Use in vitro radioligand binding assays targeting central nervous system (CNS) receptors (e.g., dopamine, serotonin, or sigma receptors) due to structural similarities to bioactive piperidine derivatives. Employ cell lines transfected with human receptors and measure displacement of labeled ligands (e.g., [³H]-spiperone for dopamine D₂ receptors). IC₅₀ values should be calculated using nonlinear regression analysis .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or halogens) and the propyl chain (e.g., branching or elongation). Evaluate changes in receptor binding affinity using competitive binding assays and computational docking (e.g., AutoDock Vina). Compare results to structurally related compounds like 1-(2-fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine to identify key pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data for piperidine derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Validate findings using orthogonal methods:

- Compare in vitro binding data with functional assays (e.g., cAMP accumulation for GPCRs).

- Cross-reference results with structurally validated analogs (e.g., N-phenylpiperidin-4-amine dihydrochloride) and adjust for batch-to-batch purity variations via quantitative NMR (qNMR) .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) can identify impurities at <0.1% levels. For stability testing, accelerate degradation under thermal (40–60°C) and oxidative (H₂O₂) conditions, followed by forced degradation studies .

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

- Methodological Answer : Use liver microsomes (human or rodent) incubated with NADPH at 37°C. Quantify parent compound depletion over time via LC-MS. Calculate intrinsic clearance (CLint) using the substrate depletion method. Compare with reference compounds like 4-Anilino-1-benzylpiperidine to contextualize metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.